molecular formula C7H14ClNO3 B1586566 3-Morpholin-4-Yl-Propionic Acid Hydrochloride CAS No. 6319-95-5

3-Morpholin-4-Yl-Propionic Acid Hydrochloride

Cat. No. B1586566
CAS RN: 6319-95-5
M. Wt: 195.64 g/mol
InChI Key: JLAHMPKUDAJSKA-UHFFFAOYSA-N
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Description

3-Morpholin-4-Yl-Propionic Acid Hydrochloride (3MPAHCl), also known as 3-Morpholine-4-Ylpropionic Acid Hydrochloride, is an organic compound commonly used in scientific research applications. It is a white crystalline solid with a molecular weight of 205.6 g/mol and a melting point of 145-147°C. 3MPAHCl is a derivative of morpholine, a heterocyclic compound containing a nitrogen atom in the ring. Morpholine has a wide range of applications, including pharmaceuticals, agrochemicals, and other industrial applications.

Scientific Research Applications

  • Synthesis of Biologically Active Heterocyclic Compounds

    • The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid is significant in the synthesis of biologically active heterocyclic compounds. This compound stabilizes its structure through a combination of strong and weak hydrogen bonds, crucial in developing novel pharmaceuticals (Mazur, Pitucha, & Rzączyńska, 2007).
  • Potential in Antidepressant and Antitumor Applications

    • Studies have shown potential in antidepressant applications, as in the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, which exhibited antidepressant activities in pre-clinical tests (Yuan, 2012).
    • Similarly, compounds derived from 3-(morpholin-4-yl)propionic acid hydrochloride have been tested for their antitumor activities, suggesting its potential use in cancer research (Isakhanyan et al., 2016).
  • Synthesis of Water-Soluble Neurokinin-1 Receptor Antagonists

    • The compound has been used in creating orally active, water-soluble neurokinin-1 receptor antagonists, effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
  • Inhibitory Activity against Xanthine Oxidase

    • Research includes the evaluation of compounds for inhibitory activity against xanthine oxidase, an enzyme associated with gout and other inflammatory conditions. This suggests its potential application in the treatment of such diseases (Šmelcerović et al., 2013).
  • Synthesis of Derivatives for Analgesic and Anti-Inflammatory Activity

    • The compound has been used in synthesizing new derivatives with demonstrated analgesic and anti-inflammatory activities, providing a basis for developing new therapeutic agents (Drapak et al., 2022).
  • Dielectric Properties in Ionic Compounds

    • Studies on the structure and dielectric properties of ionic compounds involving 3-morpholin-4-yl-propionic acid hydrochloride contribute to understanding the material's physical properties, which could be vital in materials science and electronics (Wang et al., 2015).
  • Pharmacological Screening for Antihypoxic Effects

    • Pharmacological screening of compounds derived from 3-morpholin-4-yl-propionic acid hydrochloride has revealed high antihypoxic effects, suggesting its potential use in developing treatments for conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).
  • Application in Organometallic Chemistry

    • The compound has been used in the synthesis of organometallic compounds, expanding its applications beyond traditional pharmaceutical uses. This includes its use in palladium and mercury complexation, indicating its versatility in chemical synthesis (Singh et al., 2000).
  • Synthesis of Non-Nitrogen Containing Morpholine Isosteres

    • Research includes the synthesis of non-nitrogen containing morpholine isosteres, which have applications in novel inhibitors of the PI3K-AKT-mTOR pathway, a crucial area in cancer and other disease treatments (Hobbs et al., 2019).

properties

IUPAC Name

3-morpholin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAHMPKUDAJSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375038
Record name 3-(Morpholin-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-4-Yl-Propionic Acid Hydrochloride

CAS RN

6319-95-5
Record name 6319-95-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Morpholin-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(morpholin-4-yl)propanoic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Mazur, M Pitucha, Z Rzaczynska - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… The final product, 3-morpholin-4-yl-propionic acid hydrochloride, was prepared by refluxing semicarbazide with 2% NaOH (40 ml) for 15 h. After cooling, the solution was neutralized …
Number of citations: 3 scripts.iucr.org
X Zhang, A Du Rietz, J Hu, C Brommesson… - Sensors and Actuators B …, 2021 - Elsevier
… 3-Morpholin-4-yl-propionic acid hydrochloride (MP) was purchased from J&K Scientific (Beijing, China). Human breast cancer cell lines (MCF-7) were kindly provided by Frank …
Number of citations: 9 www.sciencedirect.com

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